Omiganan Pentahydrochloride

Enterococcus Catheter-associated infection Antimicrobial peptide

Researchers requiring stable antimicrobial controls face a critical gap: conventional antibiotics lose efficacy against resistant strains, compromising experimental reproducibility. Omiganan pentahydrochloride (CAS 269062-93-3) eliminates this variable. • Unchanged MIC50/MIC90 (16/16 μg/mL) against both oxacillin-susceptible and oxacillin-resistant S. aureus. • 16-fold potency differential between E. faecium (MIC50 4 mg/L) and E. faecalis (MIC50 64 mg/L) enables species-specific modeling. • 2.5% topical gel reduces S. aureus colonization by 93.5% (P=0.02). Supplied as ≥98% HPLC-pure lyophilized powder with batch-to-batch consistency for reproducible research.

Molecular Formula C90H132Cl5N27O12
Molecular Weight 1961.4 g/mol
CAS No. 269062-93-3
Cat. No. B549296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmiganan Pentahydrochloride
CAS269062-93-3
SynonymsL-Isoleucyl-L-leucyl-L-arginyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-tryptophyl-L-prolyl-L-tryptophyl-L-arginyl-L-arginyl-L-lysinamide hydrochloride
Molecular FormulaC90H132Cl5N27O12
Molecular Weight1961.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1
InChIKeyWTNSIKUBZJCPLJ-IQOWARLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omiganan Pentahydrochloride Overview


Omiganan pentahydrochloride (CAS 269062-93-3) is the pentahydrochloride salt of a synthetic 12-amino-acid cationic peptide with the sequence ILRWPWWPWRRK-amide, an analog of the bovine cathelicidin indolicidin [1]. It exerts broad-spectrum microbicidal activity through membrane disruption against Gram-positive bacteria, Gram-negative bacteria, and fungi [2]. The compound has been formulated as a topical 1% gel (10,000 mg/L) and advanced to Phase III clinical development for the prevention of catheter-associated infections, as well as Phase II/III trials for acne vulgaris, rosacea, and atopic dermatitis [3].

Mechanism Cationic peptide membrane disruption studies
Screening context Antimicrobial screening against Gram-positive, Gram-negative, and fungal pathogens
Research model Catheter-associated infection and topical microbiome research models

Why Omiganan Cannot Be Substituted


Substituting Omiganan pentahydrochloride with other antimicrobial peptides (AMPs) such as pexiganan, iseganan, or retro-omiganan, or with conventional topical antibiotics, is scientifically unsound due to divergent spectrum, potency, and resistance profiles. Omiganan exhibits a unique intra-class differential: it is 16-fold more active against Enterococcus faecium than Enterococcus faecalis (MIC50/90: 4/8 vs. 64/128 mg/L), a distinction not documented for pexiganan or iseganan [1]. Furthermore, Omiganan's activity is unaffected by methicillin, vancomycin, or penicillin resistance phenotypes, whereas conventional agents like oxacillin and vancomycin show complete loss of efficacy against resistant strains [2]. In head-to-head clinical comparison, Omiganan 1.75% failed to demonstrate non-inferiority to ketoconazole 2% for seborrheic dermatitis, indicating that even within the same topical anti-infective class, efficacy cannot be assumed without direct comparative data [3].

Species-specific potency profile

Intra-genus differential between E. faecium and E. faecalis is not documented for pexiganan or iseganan; substitution may shift expected activity in Enterococcus models.

Resistance-mechanism independent activity

Unchanged activity against MRSA and VRSA is not shared by conventional agents like oxacillin or vancomycin; direct replacement may lead to loss of coverage.

Clinical trial failure in SD

Omiganan 1.75% did not show non-inferiority to ketoconazole 2% for seborrheic dermatitis; efficacy cannot be assumed across topical anti-infective indications.

Omiganan Comparative Evidence


Potency Differential Between E. faecium and E. faecalis

Omiganan pentahydrochloride demonstrates a 16-fold difference in potency between Enterococcus faecium and Enterococcus faecalis. In a study of 557 recent clinical bacterial isolates tested by CLSI broth microdilution, Omiganan MIC50/MIC90 values were 4/8 mg/L against E. faecium (including vancomycin-resistant strains) versus 64/128 mg/L against E. faecalis [1]. This species-level potency differential is a distinctive feature of Omiganan within the AMP class; published data for pexiganan (a magainin analog) do not report comparable intra-genus discrimination [2].

Potency Differential
Head-to-head
16-fold lower MIC50 (4 vs 64 mg/L) for E. faecium vs. E. faecalis
Supports species-specific antimicrobial screening context
CLSI broth microdilution, 557 clinical isolates
Enterococcus Catheter-associated infection Antimicrobial peptide

Activity Unaffected by Resistance Phenotypes

In a head-to-head panel comparison of 1,437 bacterial isolates, Omiganan MIC50/MIC90 values against oxacillin-susceptible S. aureus (16/16 μg/mL) and oxacillin-resistant S. aureus (16/16 μg/mL) were identical [1]. In contrast, penicillin showed 100% resistance in MRSA strains in the same panel [2]. Against vancomycin-resistant S. aureus (VRSA, MIC ≥16 μg/mL for vancomycin), Omiganan inhibited all isolates at ≤16 μg/mL (mode 16 μg/mL) — a concentration >600-fold below the 1% clinical gel formulation (10,000 μg/mL) [3]. Vancomycin itself is ineffective against VRSA by definition.

Resistance Phenotype Activity
Head-to-head
MIC50/MIC90 unchanged (16/16 µg/mL) for MSSA and MRSA; penicillin 100% resistant in same panel
Resistance-mechanism independent activity context
NCCLS microdilution, 199 S. aureus isolates
MRSA VRE Antimicrobial resistance

Seborrheic Dermatitis: Efficacy vs. Ketoconazole

In a randomized, patient- and evaluator-blinded, four-week proof-of-concept trial (n=60 patients with mild-to-moderate facial seborrheic dermatitis), Omiganan 1.75% topical gel applied twice daily did not result in significant clinical improvement versus placebo, whereas the comparator ketoconazole 2.00% significantly reduced disease severity [1]. This direct head-to-head-to-placebo design provides quantitative evidence that Omiganan is not efficacious in this indication, while ketoconazole demonstrated measurable benefit with reduced Malassezia abundances and restored skin barrier function [2].

SD Trial vs. Ketoconazole
Trial context
Omiganan 1.75% showed no improvement vs. placebo; ketoconazole 2% significant reduction
Supports compound selection review: lack of response in SD trial context
n=60, randomized, 4-week topical trial
Seborrheic dermatitis Ketoconazole Randomized controlled trial

S. aureus Colonization Reduction in Atopic Dermatitis

In a Phase II randomized, double-blind, placebo-controlled trial in 36 patients with mild-to-moderate atopic dermatitis, Omiganan 2.5% topical gel reduced cultured S. aureus by -93.5% compared to vehicle (95% CI, -99.2% to -28.5%; P=0.02) [1]. However, this microbiological effect did not translate into clinical symptom improvement (no significant difference in EASI or IGA scores) [2]. This establishes a clear dissociation between antimicrobial efficacy and clinical benefit for this indication — a finding with direct implications for study design and endpoint selection.

S. aureus Reduction in AD
Trial context
Omiganan 2.5%: -93.5% CFU vs. vehicle (P=0.02)
Microbiological reduction without clinical symptom improvement
Phase II RCT, n=36, 28 days
Atopic dermatitis Staphylococcus aureus Microbiome

TLR-Mediated Interferon-α Enhancement

In an ex vivo human peripheral blood mononuclear cell (PBMC) assay, Omiganan pentahydrochloride enhanced TLR9-mediated interferon-α release, an immunomodulatory effect previously characterized for the endogenous human cathelicidin LL-37 [1]. Plasmacytoid dendritic cells were identified as the primary contributors to this enhanced IFN-α production [2]. While this study did not include a direct side-by-side comparator, class-level inference from published AMP literature indicates that pexiganan (magainin analog) and iseganan (protegrin analog) have not been reported to exhibit comparable TLR-mediated immunomodulation [3].

TLR9 IFN-α Enhancement
Class-level
Enhanced TLR9-mediated IFN-α in human PBMCs
Supports immunomodulatory mechanism investigation
Ex vivo assay; no direct comparator
Immunomodulation Toll-like receptor Interferon

Retro-Omiganan Antistaphylococcal Activity vs. Native

In a direct comparative study under flow conditions, retro-omiganan — an analog with a reversed amino acid sequence (KRWPWWPWRLI) — displayed enhanced activity against a variety of pathogens compared to native Omiganan (ILRWPWWPWRRK) [1]. Both compounds exhibited high antistaphylococcal and antibiofilm potential, but retro-omiganan demonstrated superior performance against multiple species [2]. Specific quantitative MIC differentials are not provided in the publicly available abstract; however, the directional superiority of the retro analog is explicitly stated.

Retro-Omiganan Comparison
Data to verify
Retro-omiganan showed enhanced antistaphylococcal/antibiofilm activity vs. native
Native Omiganan serves as baseline for analog development
Flow biofilm model, specific MIC not provided
Retro-omiganan Antistaphylococcal Biofilm

Omiganan: Research & Application Scenarios


Antimicrobial Resistance Testing

Omiganan pentahydrochloride is a validated positive control or test compound for in vitro studies of antimicrobial resistance. It maintains unchanged MIC50/MIC90 (16/16 μg/mL) against both oxacillin-susceptible and oxacillin-resistant S. aureus [1], and inhibits all vancomycin-resistant S. aureus (VRSA) at ≤16 μg/mL, a concentration >600-fold below the clinical formulation strength [2]. This property is not shared by vancomycin, oxacillin, or penicillin in the same test panels [3].

Enterococcus Infection Models

Omiganan's 16-fold potency differential between E. faecium (MIC50 4 mg/L) and E. faecalis (MIC50 64 mg/L) makes it uniquely suited for studies requiring species-specific antimicrobial activity in catheter-associated infection models [1]. This differential can be exploited to dissect the relative contributions of each Enterococcus species in polymicrobial biofilm or colonization models [2].

Microbiome Modulation in Atopic Dermatitis

Omiganan 2.5% topical gel reduces S. aureus colonization by 93.5% versus vehicle (P=0.02) without altering clinical symptoms [1]. This selective microbiological effect positions Omiganan as a tool compound for microbiome perturbation studies, enabling researchers to isolate the contribution of S. aureus burden to disease pathophysiology independent of direct clinical endpoints [2].

Baseline Control for Retro-Analog Peptides

Native Omiganan serves as the established baseline comparator for studies evaluating sequence-modified analogs. Retro-omiganan (reversed sequence) has been shown to display enhanced antistaphylococcal and antibiofilm activity compared to native Omiganan under flow conditions [1]. Procurement of native Omiganan is therefore essential for research programs developing improved indolicidin-derived peptides [2].

Application
Selection Property
Validation Focus
Antimicrobial Resistance Research
Resistance-mechanism independent activity
MIC consistency across MSSA, MRSA, and VRSA panels
Enterococcus Species Screening
Species-specific potency differential
E. faecium vs. E. faecalis MIC comparison
Microbiome Modulation Studies
S. aureus colonization reduction without clinical improvement
Microbiological vs. clinical endpoint dissociation
Analog Peptide Baseline Control
Native indolicidin analog for comparative studies
Antistaphylococcal and antibiofilm activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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